molecular formula C22H27N3O5S B2391094 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 922124-08-1

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2391094
CAS No.: 922124-08-1
M. Wt: 445.53
InChI Key: ALOSYNYNZZDTHG-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b][1,4]oxazepine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
  • 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid - N-cyclohexylcyclohexanamine

Uniqueness

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the oxazepine ring and the combination of sulfamoyl and acetamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-5-12-25-19-11-8-17(13-20(19)30-14-22(3,4)21(25)27)24-31(28,29)18-9-6-16(7-10-18)23-15(2)26/h6-11,13,24H,5,12,14H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSYNYNZZDTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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